Globotriaosylceramide (porcine RBC)
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Overview
Description
It is synthesized from lactosylceramides and acts as a receptor for Shiga and Shiga-like toxins in vitro and in vivo . This compound accumulates in various cell types, including endothelial cells, pericytes, vascular smooth muscle cells, renal epithelial cells, dorsal ganglia neuronal cells, and myocardial cells in patients with Fabry disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Globotriaosylceramide (porcine RBC) is synthesized from lactosylceramides through a series of enzymatic reactions. The key enzyme involved in this process is α-galactosyltransferase, which catalyzes the addition of galactose to lactosylceramide . The reaction conditions typically involve the use of specific buffers and cofactors to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of globotriaosylceramide (porcine RBC) involves the extraction and purification of the compound from porcine red blood cells. This process includes several steps such as cell lysis, lipid extraction, and chromatographic purification to obtain high-purity globotriaosylceramide .
Chemical Reactions Analysis
Types of Reactions
Globotriaosylceramide (porcine RBC) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
Globotriaosylceramide (porcine RBC) has a wide range of scientific research applications:
Mechanism of Action
Globotriaosylceramide (porcine RBC) exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
Globotetraosylceramide: Another glycosphingolipid with an additional sugar unit compared to globotriaosylceramide.
Lactosylceramide: The precursor molecule in the synthesis of globotriaosylceramide.
Ceramide: The basic building block of glycosphingolipids, including globotriaosylceramide.
Uniqueness
Globotriaosylceramide (porcine RBC) is unique due to its specific role as a receptor for Shiga toxins and its involvement in Fabry disease and HIV resistance. Its ability to modulate immune responses and act as a natural resistance factor against HIV infection sets it apart from other similar compounds .
Properties
Molecular Formula |
C60H113NO18 |
---|---|
Molecular Weight |
1136.5 g/mol |
IUPAC Name |
N-[1-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C60H113NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-48(66)61-43(44(65)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)42-74-58-54(72)51(69)56(46(40-63)76-58)79-60-55(73)52(70)57(47(41-64)77-60)78-59-53(71)50(68)49(67)45(39-62)75-59/h35,37,43-47,49-60,62-65,67-73H,3-34,36,38-42H2,1-2H3,(H,61,66) |
InChI Key |
MRVRZXMLIKCXOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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